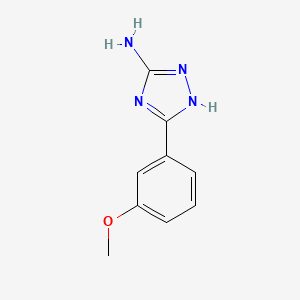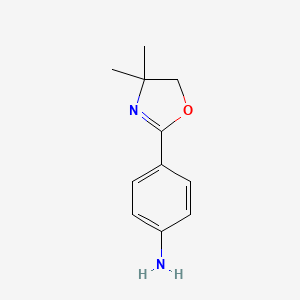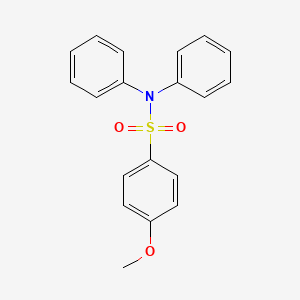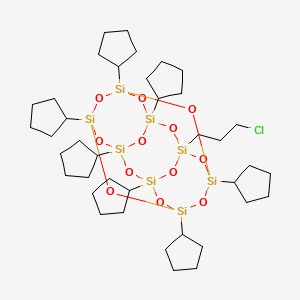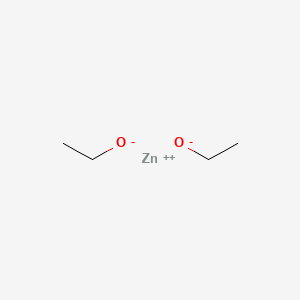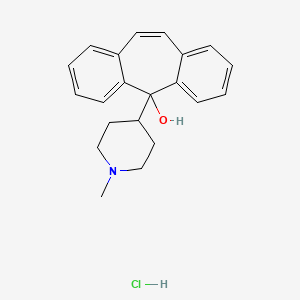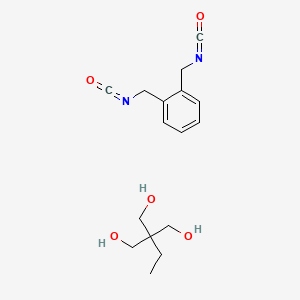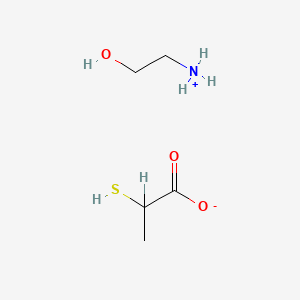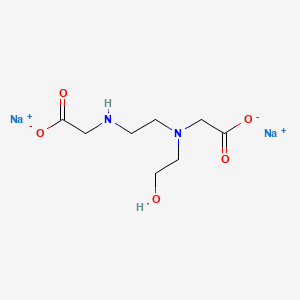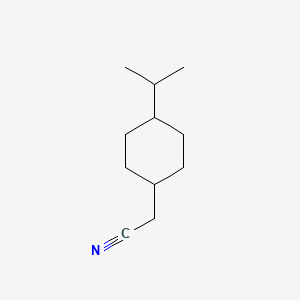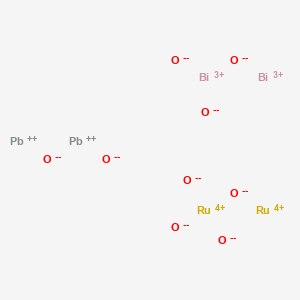
Phenylgermane
Descripción general
Descripción
Phenylgermane is an organogermanium compound with the chemical formula C₆H₅GeH₃ It is a member of the organogermanium family, which includes compounds containing carbon-germanium bonds
Métodos De Preparación
Phenylgermane can be synthesized through several methods:
Reduction of Organotrichlorogermanes: This compound can be obtained by reducing organotrichlorogermanes, which are prepared via organomercuration reactions of germanium tetrachloride.
Reaction with Phenyllithium: Another method involves the reaction of germyl bromide with phenyllithium.
Reduction of Bis(trichlorogermyl)methane: This method involves the reduction of bis(trichlorogermyl)methane, prepared from cesium trichlorogermanate.
Análisis De Reacciones Químicas
Phenylgermane undergoes various chemical reactions, including:
Hydrogermylation: this compound can participate in hydrogermylation reactions, where it adds across multiple carbon-carbon bonds.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, forming various germanium-containing products.
Substitution Reactions: This compound can also participate in substitution reactions, where the phenyl group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Phenylgermane has several scientific research applications:
Organic Synthesis: this compound is used as a precursor in the synthesis of other organogermanium compounds.
Materials Science: This compound is investigated for its potential use in the development of new materials with unique properties.
Photolysis Studies: This compound is used as a precursor for laser flash photolysis measurements of germylene kinetics.
Mecanismo De Acción
The mechanism of action of phenylgermane involves the activation of the germanium-hydrogen bond. In hydrogermylation reactions, the germanium-hydrogen bond is activated by transition metal complexes, leading to the formation of β-germylated products . The process proceeds via a trisubstituted germanide anion, which attacks the terminal vinyl carbon, resulting in selective hydrogermylation .
Comparación Con Compuestos Similares
Phenylgermane is similar to other organogermanium compounds, such as dithis compound and trithis compound. this compound exhibits unique reactivity compared to its analogs:
Dithis compound: This compound has two phenyl groups attached to the germanium atom, leading to different reactivity and applications.
Trithis compound: With three phenyl groups, trithis compound shows distinct chemical behavior compared to this compound.
This compound’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications.
Propiedades
InChI |
InChI=1S/C6H5Ge/c7-6-4-2-1-3-5-6/h1-5H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGXUKXTKPCKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00413570 | |
| Record name | CTK0J1841 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00413570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2875-92-5 | |
| Record name | CTK0J1841 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00413570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



